REACTION_CXSMILES
|
CC([O-])=O.[Na+].[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([C:11](=O)[CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1.Cl.[OH:19][NH2:20]>O.CCO>[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([C:11](=[N:20][OH:19])[CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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3.78 g
|
Type
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reactant
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Smiles
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CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C(CCOC2=C1)=O
|
Name
|
|
Quantity
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1.75 g
|
Type
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reactant
|
Smiles
|
Cl.ON
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
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Type
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solvent
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Smiles
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CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
The residue was diluted with H2O
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Type
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FILTRATION
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Details
|
a precipitate was filtered
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Name
|
|
Type
|
product
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Smiles
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BrC1=CC=C2C(CCOC2=C1)=NO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |